molecular formula C39H45O6P B14484002 4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid CAS No. 66491-51-8

4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid

Cat. No.: B14484002
CAS No.: 66491-51-8
M. Wt: 640.7 g/mol
InChI Key: XXLJPPGVOOSQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid is a compound with a complex structure that includes both phenolic and phosphorous acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol typically involves the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylhex-5-en-3-yn-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(2-Methylhex-5-en-3-yn-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid functionality can influence its reactivity and binding properties. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-en-3-yn-2-ol: A precursor in the synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol.

    Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar structural motif.

    3-Methyl-2-butenoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: Shares structural similarities and may have comparable reactivity.

Uniqueness

4-(2-Methylhex-5-en-3-yn-2-yl)phenol is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

CAS No.

66491-51-8

Molecular Formula

C39H45O6P

Molecular Weight

640.7 g/mol

IUPAC Name

4-(2-methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid

InChI

InChI=1S/3C13H14O.H3O3P/c3*1-4-5-10-13(2,3)11-6-8-12(14)9-7-11;1-4(2)3/h3*4,6-9,14H,1H2,2-3H3;1-3H

InChI Key

XXLJPPGVOOSQJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.OP(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.